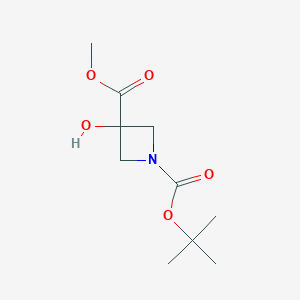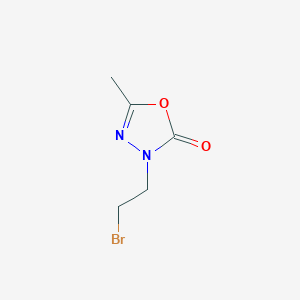
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride
Übersicht
Beschreibung
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride is a chemical compound with the CAS Number: 2059932-59-9 . It has a molecular weight of 283.15 and its IUPAC name is ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate dihydrochloride . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride is1S/C10H14N2O3.2ClH/c1-2-15-10(14)8(11)9(13)7-4-3-5-12-6-7;;/h3-6,8-9,13H,2,11H2,1H3;2*1H . This code provides a standard way to encode the compound’s structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride has a molecular weight of 283.15 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . Its rotatable bond count is 5 . The exact mass and monoisotopic mass of the compound is 282.0537978 g/mol . The topological polar surface area is 85.4 Ų . The compound has a complexity of 211 .Wissenschaftliche Forschungsanwendungen
Polymorphism Characterization
- Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a related compound, was examined for its polymorphic forms using spectroscopic and diffractometric techniques. These studies are significant for understanding the physical and analytical characterization of such compounds (Vogt et al., 2013).
Reactivity Studies
- The reactivity of 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes was explored, leading to the synthesis of compounds like ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions showcase the compound's potential in creating novel chemical intermediates (Asadi et al., 2021).
Anti-Cancer Activity
- Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, a derivative, was synthesized and tested for its anti-cancer activity against human gastric cancer cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment (Liu et al., 2019).
Herbicidal Properties
- Ethyl 2-(4-(pyridin-2-yl-oxy)phenyl-amino)propanoates/acetates were synthesized and evaluated for their herbicidal activities, revealing the compound's potential in agricultural applications (Xu et al., 2017).
Environmental and Pharmaceutical Analysis
- Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, a similar compound, was used as an ion-pairing reagent in capillary electrophoresis for metal analysis in environmental and pharmaceutical samples. This demonstrates the compound's utility in analytical chemistry (Belin & Gülaçar, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, which indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3.2ClH/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7;;/h3-6,8-9,13H,2,11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJSFMXXCWAGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=NC=C1)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)
![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)


![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)

